4-(4-Bromo-phenyl)-1-ethyl-piperidine
Overview
Description
4-(4-Bromo-phenyl)-1-ethyl-piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a piperidine ring through an ethyl chain The molecular formula of this compound is C13H18BrN, and it has a molecular weight of approximately 26819 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, 4-bromo-phenylboronic acid is coupled with 1-ethyl-piperidine in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various substituted piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-phenyl)-1-ethyl-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different piperidine derivatives.
Scientific Research Applications
4-(4-Bromo-phenyl)-1-ethyl-piperidine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe in biological assays to study receptor-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-phenyl)-1-ethyl-piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom on the phenyl ring can enhance the compound’s binding affinity through halogen bonding interactions. Additionally, the piperidine ring can interact with various biological targets, influencing their function.
Comparison with Similar Compounds
4-(4-Bromo-phenyl)-1-ethyl-piperidine can be compared with other similar compounds, such as:
4-(4-Chloro-phenyl)-1-ethyl-piperidine: Similar structure but with a chlorine atom instead of bromine. The bromine atom in this compound may provide different electronic properties and reactivity.
4-(4-Fluoro-phenyl)-1-ethyl-piperidine: Contains a fluorine atom, which can significantly alter the compound’s lipophilicity and metabolic stability.
4-(4-Methyl-phenyl)-1-ethyl-piperidine: The presence of a methyl group instead of a halogen can affect the compound’s steric and electronic properties.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-ethylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-2-15-9-7-12(8-10-15)11-3-5-13(14)6-4-11/h3-6,12H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXQZWNUNQCUPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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